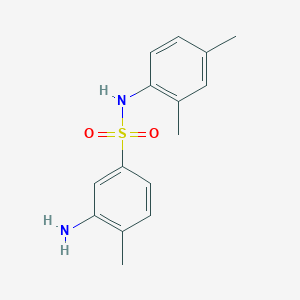

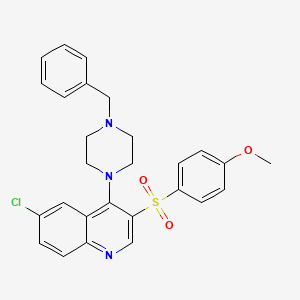

3-氨基-N-(2,4-二甲苯基)-4-甲苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide" is a derivative of sulfonamide, a group known for its wide range of pharmacological activities. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. They are analogs of p-aminobenzoic acid (PABA) and their mechanism of action typically involves the inhibition of the bacterial enzyme dihydropteroate synthase, interfering with folate synthesis and thus bacterial growth. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the N-aryl-2,5-dimethoxybenzenesulfonamides discussed in paper .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various chemical reactions. For instance, the synthesis of halogen-containing N-substituted-4-aminobenzenesulfonamides was achieved using superacid HF/SbF5 chemistry . Another method described the reaction of alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide to yield a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas . Additionally, direct sulfonation of 4-amino-1,3-dimethylbenzene and other related reactions were used to produce various sulfonated derivatives . These methods provide insight into the possible synthetic routes that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The crystal structures of related compounds, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have been analyzed, revealing different intramolecular interactions and molecular conformations stabilized by interactions like C-H...O and N-H...Cl . These structural analyses are crucial for understanding the potential binding and activity of the compound.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the halogenated sulfonamides synthesized in paper were investigated as inhibitors for human carbonic anhydrase isoforms, suggesting that these compounds can interact with enzymes and potentially inhibit their activity. The sulfonamides described in paper also showed inhibitory activity against carbonic anhydrase, particularly the tumor-associated isoform IX. These reactions are indicative of the biological activities that sulfonamide derivatives can exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, lipophilicity, and the ability to form various weak intermolecular interactions in the crystal state . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

科学研究应用

磺酰胺的药物化学

磺酰胺类是一类合成抗菌药物,在治疗感染性疾病方面有着悠久的使用历史。经典抗菌氨苯磺酰胺的化学结构修饰导致了具有广泛生物活性的衍生物。这些衍生物由于其多样的药用能力,已在治疗微生物感染、癌症、寄生虫、炎症、癫痫和其他疾病方面找到了应用。该领域正在进行的研究重点是设计具有广谱、高活性和低毒性的新型磺酰胺类药物分子,突出了这些化合物在药物化学中的重大开发价值 (何世超 等,2016)。

制药应用

磺酰胺化合物,也称为磺胺类药物,已广泛用于其最初的抗菌应用之外。它们构成了不同治疗领域的多种临床用药的基础,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药。磺酰胺基团的多功能性对于针对各种疾病的新药开发至关重要,突出了其在药物研究中的持续重要性 (I. Gulcin & P. Taslimi,2018)。

环境影响和分析

磺酰胺在环境中存在,主要来自农业活动,由于其对微生物种群的影响和对人类健康的潜在危害而构成挑战。研究磺酰胺的环境行为和分析对于评估和减轻这些风险至关重要。已经开发了包括毛细管电泳在内的先进分析方法来检测和量化各种基质中的磺酰胺,这有助于我们了解其环境归宿并促进风险管理 (W. Baran 等,2011;R. Hoff & T. B. Kist,2009)。

合成和分析化学

磺酰胺在合成和分析化学中也发挥着重要作用,作为复杂分子合成中的前体和中间体。对新型合成途径和磺酰胺衍生物表征的研究有助于化学知识的扩展和新材料和药物的开发 (金田恭助,2020)。

属性

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-4-7-15(12(3)8-10)17-20(18,19)13-6-5-11(2)14(16)9-13/h4-9,17H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUKHWAZKAVOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)

![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)

![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)